
3-Iodo-4-nitro-1H-pyrazole
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Overview
Description
3-Iodo-4-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the third position and a nitro group at the fourth position of the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-4-nitro-1H-pyrazole typically involves the iodination of a suitable pyrazole precursor. One common method is the reaction of 4-nitro-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Iodo-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for the reduction of the nitro group.
Major Products Formed
Substitution: Products such as 3-azido-4-nitro-1H-pyrazole or 3-thiocyanato-4-nitro-1H-pyrazole.
Reduction: 3-Iodo-4-amino-1H-pyrazole.
Oxidation: Products depend on the specific conditions and reagents used.
Scientific Research Applications
3-Iodo-4-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Iodo-4-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The iodine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Iodo-1H-pyrazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-pyrazole:
3,5-Diiodo-4-nitro-1H-pyrazole: Contains an additional iodine atom, which can further influence its chemical properties and reactivity.
Uniqueness
3-Iodo-4-nitro-1H-pyrazole is unique due to the presence of both the iodine and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of substituents makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Iodo-4-nitro-1H-pyrazole is a member of the pyrazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features an iodine atom at the 3-position and a nitro group at the 4-position of the pyrazole ring. The synthesis of this compound can be achieved through various methods, including nitration reactions and cross-coupling techniques. For example, one effective method involves the nitration of 3-iodo-1H-pyrazole derivatives using concentrated nitric acid and sulfuric acid .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the iodine atom may participate in halogen bonding, influencing the compound's binding affinity to its targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which include:
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various bacterial strains, suggesting potential applications as antimicrobial agents.
- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can inhibit inflammatory pathways, with some compounds exhibiting significant anti-inflammatory activity comparable to standard drugs .
- Antitumor Properties : Certain derivatives have been investigated for their antiproliferative effects against cancer cell lines. For instance, compounds related to pyrazoles have shown promising results in inhibiting tumor growth .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that a series of pyrazole derivatives exhibited significant anti-inflammatory activity, with some compounds achieving up to 85% inhibition of TNF-α at specific concentrations .
- Another investigation highlighted the potential of pyrazole derivatives as effective monoamine oxidase B (MAO-B) inhibitors, indicating their relevance in treating neurodegenerative diseases .
Q & A
Q. Basic: What are the common synthetic routes for 3-Iodo-4-nitro-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer :
The synthesis typically involves functionalization of the pyrazole core. Key steps include iodination and nitration. For example, This compound can be synthesized via:
- Sonogashira coupling : Using 3-iodo-5-(trifluoromethyl)-1H-pyrazole with alkynes under Pd catalysis (e.g., 74.9% yield achieved with THF/H₂O solvent at 50°C) .
- Recrystallization : Purification using n-hexane/ethyl acetate (10:1) improves purity (77% yield reported) .
Optimization Strategies :
- Temperature Control : Maintain 50°C for coupling to minimize side reactions.
- Catalyst Loading : Use 10 mol% CuSO₄/Na ascorbate for click chemistry .
- Solvent Choice : THF/H₂O mixtures enhance solubility of nitro and iodo substituents.
Q. Advanced: How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?
Methodological Answer :
Discrepancies in structural data (e.g., bond lengths, angles) may arise from refinement protocols. Use:
- SHELX Software : For high-resolution refinement, particularly for small molecules. SHELXL accommodates twinned data and anisotropic displacement parameters .
- OLEX2 Integration : Combine structure solution (via SHELXD) with visualization tools to validate hydrogen bonding or steric clashes .
- Cross-Validation : Compare with databases (e.g., Cambridge Structural Database) to identify outliers in nitro group planarity or iodine positioning.
Q. Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key peaks should be observed?
Methodological Answer :
- ¹H NMR : Expect a singlet for the pyrazole C-H proton (δ ~7.08 ppm) and splitting patterns for ethyl/ethoxy groups (e.g., δ 1.07 ppm for CH₂CH₃) .
- ¹³C NMR : Nitro groups deshield adjacent carbons (δ ~143 ppm), while iodine causes slight upfield shifts .
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 334 (M+Na) and fragmentation patterns indicative of iodine loss .
Q. Advanced: What strategies are effective in analyzing the electronic effects of the nitro and iodo substituents on the pyrazole ring's reactivity?
Methodological Answer :
- Hammett Analysis : Compare reaction rates of derivatives to quantify electron-withdrawing effects (σₚ values: NO₂ = +1.27, I = +0.18) .
- DFT Calculations : Model charge distribution (e.g., nitro groups reduce electron density at C-4, directing electrophilic attacks) .
- Comparative Studies : Synthesize analogs (e.g., replacing I with Br) to assess steric vs. electronic contributions in cross-coupling reactions .
Q. Data Contradiction: How should discrepancies in reaction yields when scaling up synthesis be addressed?
Methodological Answer :
Yield variations (e.g., 61% vs. 77% for similar reactions) may stem from:
- Kinetic Control : Scale-up alters mixing efficiency; use continuous flow reactors for reproducibility .
- Purification Losses : Column chromatography may lose product during scaling; switch to recrystallization for bulk batches .
- Catalyst Deactivation : Monitor Pd/Cu catalyst activity via ICP-MS to ensure consistent loading .
Q. Biological: What methodologies are employed to assess the pharmacological potential of this compound derivatives?
Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or oxidoreductases (IC₅₀ values) using fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to identify lead compounds .
- In Silico Studies :
- Molecular Docking : Target nitro groups into hydrophobic pockets of proteins (e.g., COX-2) .
- ADMET Prediction : Use SwissADME to evaluate bioavailability and metabolic stability .
Properties
IUPAC Name |
5-iodo-4-nitro-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2IN3O2/c4-3-2(7(8)9)1-5-6-3/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUVQFQJTKBFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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